molecular formula C14H17N3O3 B2984961 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-65-2

4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2984961
CAS No.: 2097923-65-2
M. Wt: 275.308
InChI Key: OHPNEDYIESNURE-UHFFFAOYSA-N
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Description

4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-65-2) is a synthetically designed heterocyclic compound featuring a piperazin-2-one core substituted with a pyridin-3-yl group and an oxolane (tetrahydrofuran) carbonyl moiety . This specific molecular architecture contributes to its interest in chemical biology and medicinal chemistry research. Recent scientific attention has focused on its potential as a multi-target therapeutic agent, with studies indicating dual activity as a serotonin receptor modulator and a mild cyclooxygenase-2 (COX-2) inhibitor . This profile makes it a valuable chemical tool for investigating novel pathways in central nervous system (CNS) disorders, neuropathic pain, and inflammatory conditions . Its physicochemical properties, including a molecular weight of 275.30 g/mol and a topological polar surface area of approximately 62.7 Ų, suggest good potential for blood-brain barrier penetration, which is particularly relevant for in vivo models of neurological diseases . The piperazine scaffold is a privileged structure in drug discovery, frequently found in FDA-approved pharmaceuticals across various classes, including kinase inhibitors, antipsychotics, and antivirals, underscoring the broader research utility of this compound class . Available for procurement in various quantities, this compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-(oxolane-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-9-16(14(19)11-3-7-20-10-11)5-6-17(13)12-2-1-4-15-8-12/h1-2,4,8,11H,3,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPNEDYIESNURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known by its CAS number 2097933-92-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 275.30 g/mol. The compound features a piperazine ring substituted with a pyridine moiety and an oxolane-derived carbonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
CAS Number2097933-92-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effective inhibition against various strains of bacteria and fungi, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. In vitro studies demonstrate that derivatives with similar structures can inhibit cell proliferation in cancer cell lines such as ovarian and breast cancer cells, with IC50 values indicating moderate to strong activity against these malignancies .

Case Study:
A derivative of piperazine was tested for its ability to inhibit the growth of ovarian cancer cells (OVCAR-3) and showed IC50 values of approximately 31.5 µM, highlighting the potential utility of piperazine-based compounds in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the piperazine ring allows for interactions with various biological targets, including enzymes involved in metabolic pathways. For instance, compounds within this structural class have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several pharmacological applications:

  • Antimicrobial Agent : Potential development into a treatment for bacterial and fungal infections.
  • Anticancer Drug : Further exploration in oncology for targeted therapies against specific tumors.
  • Enzyme Inhibitor : Possible use in modulating metabolic pathways through enzyme inhibition.

Future Research Directions

Further studies are warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
  • Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one and related piperazinone derivatives:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features
This compound Oxolane-3-carbonyl (tetrahydrofuran) C₁₆H₁₈N₃O₃ (estimated) ~316.34 (estimated) Oxygen-rich substituent; potential for improved solubility and metabolic stability.
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one 2,4-Difluorophenylacetyl C₁₇H₁₅F₂N₃O₂ 331.32 Fluorinated aromatic group; may enhance electronegativity and target binding.
4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one 3-Methylthiophen-2-ylpropanoyl C₁₇H₁₉N₃O₂S 329.40 Thiophene-containing substituent; introduces sulfur for potential redox activity.
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one 5-(Thiophen-2-yl)isoxazole-3-carbonyl C₁₇H₁₄N₄O₃S 354.40 Isoxazole-thiophene hybrid; dual heterocyclic system for diverse interactions.
UDO Trifluoromethylphenyl-piperazinyl Not specified Not specified Non-azolic CYP51 inhibitor; demonstrates antiparasitic activity against T. cruzi.

Structural and Functional Insights

Substituent Effects on Pharmacokinetics

  • The oxolane-3-carbonyl group in the target compound likely improves aqueous solubility compared to hydrophobic fluorophenyl (e.g., ) or thiophenyl (e.g., ) substituents. This could enhance bioavailability in therapeutic applications.
  • Fluorinated analogs (e.g., ) may exhibit stronger electronegative interactions with target enzymes, such as CYP51, as seen in structurally related inhibitors like UDO and UDD .

Biological Activity Piperazinones with aromatic acyl groups (e.g., ) are often explored for cytotoxic or antiparasitic activity. For example, UDO and UDD inhibit CYP51, a key enzyme in Trypanosoma cruzi sterol biosynthesis . The oxolane-3-carbonyl substituent’s steric and electronic profile may reduce off-target interactions compared to bulkier groups like trifluoromethylphenyl ().

Synthetic Accessibility The synthesis of piperazinone derivatives typically involves nucleophilic substitution or acylation reactions. For instance, describes the preparation of chlorophenyl-substituted analogs using potassium carbonate as a base . The target compound could be synthesized similarly by reacting 1-(pyridin-3-yl)piperazin-2-one with oxolane-3-carbonyl chloride.

Key Research Findings

  • Piperazinone derivatives with pyridin-3-yl groups demonstrate enhanced binding to biological targets due to the nitrogen atom’s ability to form hydrogen bonds .
  • Substitution at position 4 significantly modulates activity: fluorinated and heteroaromatic groups (e.g., thiophene, isoxazole) improve potency but may increase metabolic instability compared to oxolane-based substituents .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one and its analogs?

Answer: A multi-step approach is typically employed:

  • Step 1: Coupling of oxolane-3-carboxylic acid derivatives with piperazin-2-one scaffolds via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the oxolane-carbonyl linkage .
  • Step 2: Functionalization of the piperazine nitrogen with pyridin-3-yl groups using nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., halogenated pyridines) .
  • Purification: Chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate intermediates and final products.
    Reference: Similar strategies are detailed in EP 4 374 877 A2 for structurally related compounds .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use orthogonal analytical methods:

  • LC-MS: Confirm molecular weight (e.g., m/z via [M+H]+ ions) and monitor impurities .
  • NMR: Assign key signals (e.g., oxolane protons at δ 3.5–4.5 ppm, pyridin-3-yl aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC: Quantify purity using gradient elution (e.g., C18 columns with TFA modifiers) .
    Note: Impurity profiling should follow pharmacopeial guidelines, as exemplified in imatinib mesylate studies .

Q. What safety precautions are essential during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks; avoid electrostatic discharge during transfers .
  • Spill Management: Collect spills using inert absorbents (e.g., silica) and dispose as hazardous waste .
    Reference: Safety protocols for structurally similar piperazinones are outlined by Combi-Blocks .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the oxolane-carbonyl group?

Answer:

  • DFT Calculations: Optimize ground-state geometries to evaluate electron density at the carbonyl carbon, predicting nucleophilic attack susceptibility .
  • MD Simulations: Study solvation effects on the oxolane ring’s conformational flexibility, which impacts reaction kinetics .
    Case Study: Analogous studies on chloroacetyl-substituted piperazines demonstrate regioselectivity in coupling reactions .

Q. What experimental designs address contradictory LC-MS and NMR data for this compound?

Answer:

  • Hypothesis: Contradictions may arise from residual solvents, tautomerism, or diastereomeric impurities.
  • Resolution:
    • Variable Temperature NMR: Detect tautomeric shifts or dynamic equilibria .
    • Ion Mobility-MS: Separate isobaric impurities undetected by conventional LC-MS .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from complex mixtures .
      Example: Imatinib-related impurities required multi-technique validation to resolve structural ambiguities .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?

Answer:

  • Chiral Ligands: Use (S)-BINAP or Josiphos ligands to control stereochemistry during pyridin-3-yl coupling .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric excess; balance with additives like KOtBu .
  • Kinetic Profiling: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
    Reference: Asymmetric protocols for pyridine-containing heterocycles are described in EP 4 374 877 A2 .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

  • Fluorine Substitution: Introduce at pyridin-3-yl or oxolane positions to enhance metabolic stability and binding affinity (e.g., via σ-hole interactions) .
  • SAR Studies: Compare IC50 values of fluorinated analogs in target assays (e.g., kinase inhibition) .
    Data: Fluorinated pyridines in AMG-510 analogs showed improved target engagement .

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